molecular formula C6H11N3O B2681279 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 116248-14-7

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2681279
CAS No.: 116248-14-7
M. Wt: 141.174
InChI Key: PNMSSAIUAMDYGS-UHFFFAOYSA-N
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Description

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a hydroxyl group.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific structure and functional groups present in the compound.

Molecular Mechanism

It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-methyl-3,5-diaminopyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-amino-4-methylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-4-8-9(2-3-10)6(5)7/h4,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMSSAIUAMDYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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